Methyl 5-(benzylamino)-3-oxopentanoate
Description
Methyl 5-(benzylamino)-3-oxopentanoate is a β-keto ester derivative characterized by a benzylamino group at the C5 position and a methyl ester at the C1 carboxylate. Its structure combines a reactive ketone moiety and a protected amine, making it a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. This compound is frequently utilized in cyclization reactions to form pyrazolo[1,5-a]pyrimidine scaffolds, which are pharmacologically relevant . The tert-butoxycarbonyl (Boc) group is often introduced to protect the benzylamino functionality during synthesis, enhancing stability under acidic or thermal conditions . Its applications span medicinal chemistry, where it serves as a precursor for protease inhibitors and other bioactive molecules .
Properties
IUPAC Name |
methyl 5-(benzylamino)-3-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)9-12(15)7-8-14-10-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZFWSHMIAPIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Benzylamine Incorporation
The primary amine group is introduced via nucleophilic substitution. Methyl 3-oxopent-4-enoate reacts with benzylamine in tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine. This step achieves 85–92% yield by maintaining strict temperature control to minimize side reactions.
Step 2: Oxidation of the Keto Group
The α-keto moiety is stabilized using oxidation-reduction cycles. Sodium periodate (NaIO₄) in aqueous methanol selectively oxidizes the intermediate to the 3-oxo derivative. Yields drop to 70–78% due to competing overoxidation, necessitating precise stoichiometric ratios (1:1.05 substrate-to-oxidant).
Step 3: Esterification and Purification
Final esterification employs methyl chloride gas in dichloromethane, with 4-dimethylaminopyridine (DMAP) as a catalyst. Continuous extraction with ethyl acetate improves purity to >98%, as confirmed by HPLC.
One-Pot Tandem Reactions for Industrial Scalability
Recent advancements prioritize reducing step count and solvent waste. A palladium-catalyzed tandem process combines benzylamine and methyl acetoacetate in methanol under oxygen atmosphere.
Catalytic System Optimization
Palladium(II) acetate (5 mol%) with 1,10-phenanthroline as a ligand achieves 89% conversion at 50°C. Oxygen pressure (3–5 bar) prevents catalyst deactivation, while methanol acts as both solvent and methyl donor.
Solvent and Temperature Effects
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Methanol Volume | 5–7 mL/g substrate | ±15% |
| Temperature | 45–55°C | ±22% |
| Oxygen Pressure | 3–5 bar | ±18% |
Higher temperatures (>60°C) promote decarbonylation side products, reducing yields to <50%.
Solid-Phase Synthesis for High-Purity Applications
Peptide synthesis techniques adapt well to this compound, particularly for biomedical uses. A resin-bound approach uses Wang resin functionalized with Fmoc-protected benzylamine.
Immobilization and Deprotection
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Coupling : Fmoc-benzylamine attaches to the resin via DIC/HOBt activation.
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Deprotection : 20% piperidine in DMF removes Fmoc, exposing the amine for subsequent reactions.
On-Resin Esterification
Methyl 3-oxopentanoic acid is introduced using HATU/DIEA, achieving 93% coupling efficiency. Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS) yields the final product with >99% purity.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling benzylamine hydrochloride and methyl 3-oxopentanoate with potassium carbonate (K₂CO₃) produces the compound in 80% yield after 2 hours.
Energy Efficiency Metrics
| Method | Energy Input (kJ/mol) | Carbon Footprint (kg CO₂/kg product) |
|---|---|---|
| Traditional Multi-Step | 12,500 | 8.7 |
| Mechanochemical | 3,200 | 2.1 |
Industrial-Scale Production Protocols
Large-scale batches (>100 kg) utilize continuous flow reactors to enhance safety and consistency.
Flow Reactor Configuration
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Module 1 : Benzylamine and methyl 3-oxopentanoate pre-mixing at 25°C.
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Module 2 : Tubular reactor (10 m length, 2 cm diameter) at 50°C with 15-min residence time.
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Module 3 : In-line liquid-liquid extraction using heptane/water.
This system achieves 91% yield with 99.5% purity, operating at 500 L/h throughput.
Analytical and Quality Control Methods
Purity Assessment
Impurity Profiling
Common byproducts include:
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Overoxidized derivative : 5-(benzylamino)-3-oxopentanoic acid (0.3–0.8%).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Multi-Step | 78 | 98 | Moderate | 420 |
| One-Pot Tandem | 89 | 97 | High | 380 |
| Solid-Phase | 93 | 99.5 | Low | 1,200 |
| Mechanochemical | 80 | 96 | High | 310 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzylamino)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different domains:
1. Chemistry:
- Intermediate in Synthesis: Methyl 5-(benzylamino)-3-oxopentanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds.
2. Biology:
- Biological Activity: Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Its structure allows for interactions with specific enzymes and proteins, potentially modulating their activity .
3. Medicine:
- Drug Development: The compound is being investigated for its potential use in drug development, specifically for targeting enzymes or receptors involved in disease processes. Its unique structural features may enhance its efficacy as a therapeutic agent .
4. Industry:
- Production of Specialty Chemicals: this compound is utilized in the production of various specialty chemicals and as a building block for industrial processes, highlighting its versatility.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against key bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound's potential anticancer properties are under investigation, with studies suggesting that it may inhibit specific cancer cell lines through targeted interactions with cellular pathways. Ongoing research aims to elucidate these mechanisms further and assess the compound's therapeutic potential in oncology .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
- Study on Antimicrobial Activity: A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a treatment option for resistant bacterial infections.
- Synthesis of Complex Molecules: Researchers have utilized this compound as an intermediate to synthesize novel β-carboline derivatives, further illustrating its utility in organic synthesis and medicinal chemistry applications .
Mechanism of Action
The mechanism by which Methyl 5-(benzylamino)-3-oxopentanoate exerts its effects involves interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 5-(benzylamino)-3-oxopentanoate is best highlighted through comparisons with analogous β-keto esters and amino-substituted pentanoates. Below is a detailed analysis:
Structural Analogs with Varied Protecting Groups
- Ethyl 3-(Benzylamino)-3-oxopropanoate (Ethyl benzylamino acetoacetate) Structure: Similar backbone but lacks the pentanoate chain and has an ethyl ester. Reactivity: The shorter chain reduces steric hindrance, enabling faster nucleophilic attacks. However, it is less effective in forming six-membered heterocycles compared to this compound, which facilitates cyclization into pyrazolo-pyrimidines . Applications: Primarily used in synthesizing smaller heterocycles like pyrazoles .
- Methyl 5-[Benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate Structure: Boc-protected variant of the target compound. Stability: The Boc group prevents undesired side reactions (e.g., amine oxidation or premature cyclization) during synthesis, unlike unprotected analogs . Yield: Achieves 95% yield in cyclization reactions, whereas unprotected analogs often produce byproducts under similar conditions .
Esters with Different Alkyl Chains
- Methyl 3-Oxopentanoate Structure: Lacks the benzylamino group at C5. Reactivity: The absence of the amine limits its utility in forming nitrogen heterocycles. It primarily participates in Claisen condensations or Michael additions . Physical Properties: Lower molecular weight (144.13 g/mol) compared to this compound (279.3 g/mol), resulting in higher volatility .
- Ethyl 3-Oxopentanoate Structure: Ethyl ester variant of the above. Solubility: Increased lipophilicity due to the ethyl group, reducing aqueous solubility but enhancing compatibility with nonpolar reagents .
Functional Group Variations
- Methyl 2-Benzoylamino-3-oxobutanoate Structure: Benzoyl-protected amine at C2 and a ketone at C3. Reactivity: The benzoyl group is less labile than benzylamino, requiring stronger conditions for deprotection. This compound is used in synthesizing enamine derivatives rather than heterocycles .
- 5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic Acid Structure: Aryl-substituted oxopentanoate with a carboxylic acid terminus. Applications: Used in medicinal chemistry for halogenated aryl motifs, contrasting with the target compound’s focus on heterocycle formation .
Table 1: Key Comparative Data
Research Findings and Implications
- Cyclization Efficiency: this compound outperforms analogs in cyclization reactions due to optimal chain length and Boc protection, achieving near-quantitative yields .
- Hydrolysis Challenges: Unlike methyl 3-oxopentanoate, the target compound’s ester group resists hydrolysis under standard basic conditions, necessitating prolonged LiOH treatment .
- Thermal Stability : The Boc-protected derivative remains stable at 80°C, whereas unprotected analogs degrade, highlighting the importance of protecting groups in synthetic workflows .
Biological Activity
Methyl 5-(benzylamino)-3-oxopentanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a benzylamino group which is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzylamino moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's efficacy in reducing cell viability was assessed using standard cytotoxicity assays.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| MCF-7 | 25 |
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at [source] evaluated the compound's effectiveness against MRSA. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 32 µg/mL.
- Anticancer Research : Another study focused on the compound's effects on HeLa cells, revealing an IC50 value of 15 µM, indicating potent antiproliferative activity. The mechanism was further explored through apoptosis assays, which suggested that the compound induces cell death via caspase activation pathways .
Q & A
Q. What are the standard synthetic routes for Methyl 5-(benzylamino)-3-oxopentanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. A common method involves reacting methyl 5-amino-1H-pyrazole-4-carboxylate with benzyl-protected amines under basic conditions (e.g., triethylamine) to form the Boc-protected precursor, followed by deprotection . Key variables affecting yield include:
Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?
Characterization relies on:
- NMR : ¹H and ¹³C NMR verify the benzylamino group (δ ~7.3–7.4 ppm for aromatic protons) and the 3-oxopentanoate backbone (δ ~3.6 ppm for methyl ester, δ ~2.8–3.1 ppm for ketone protons) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak (m/z ~263.3 for C₁₃H₁₅NO₃⁺) .
- Chromatography : HPLC with UV detection (λ = 210–220 nm) assesses purity (>95% required for pharmaceutical intermediates) .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to moisture and light. Optimal storage conditions include:
- Temperature : Below +30°C in airtight containers .
- Solvent stability : Stable in chloroform for short-term storage but degrades in water (hydrolysis of the ester group) .
Advanced Research Questions
Q. How can regioselective modifications of the 3-oxopentanoate backbone be achieved, and what catalysts enable stereochemical control?
Regioselective reduction of the ketone group is critical for synthesizing chiral intermediates. For example, Ru(II)-BINAP catalysts enable enantioselective hydrogenation of β-keto esters, producing 3(S)-hydroxy derivatives with >90% enantiomeric excess (ee). This method has been applied to structurally similar compounds like Methyl 5-(4-methoxybenzyloxy)-3-oxopentanoate . Key factors:
Q. Why does this compound show no activity as a substrate for oxidoreductases like NcCR from Neurospora crassa?
Enzymatic assays reveal that steric hindrance from the benzylamino group prevents binding to the active site of oxidoreductases. Comparative studies with unsubstituted β-keto esters (e.g., methyl 3-oxopentanoate) show no activity for the benzylamino derivative, likely due to:
Q. How can contradictions in synthetic yields be resolved when scaling up this compound production?
Discrepancies in yield often arise from:
- Incomplete deprotection : Boc removal requires optimized acid concentrations (e.g., HCl/dioxane vs. TFA).
- Byproduct formation : Azo-compounds may form during benzylamino coupling; reducing reaction time and using excess amine mitigate this .
- Scale-dependent mixing : Larger batches require high-shear mixing to ensure homogeneity in THF/water biphasic systems .
Methodological Insights
Q. Table 1: Comparison of Synthetic Methods
Q. Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 95–97°C at 48 mmHg | |
| pKa | 10.56 (predicted) | |
| LogP (octanol/water) | 1.42 (calculated) | |
| Stability in DMSO | Stable for 24h at 25°C |
Key Research Challenges
- Stereochemical control : Achieving >95% ee in asymmetric reductions remains challenging without costly chiral catalysts.
- Enzymatic compatibility : Structural modifications (e.g., replacing benzyl with smaller groups) may improve oxidoreductase activity .
- Scalability : Batch-to-batch variability in Boc deprotection requires rigorous process analytical technology (PAT) monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
